molecular formula C8H13N3O4S B6661379 2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid

2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid

Cat. No.: B6661379
M. Wt: 247.27 g/mol
InChI Key: BIHPINOXLQTBSS-UHFFFAOYSA-N
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Description

2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid is a compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a sulfonylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated at the 1-position using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The ethylpyrazole is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) to introduce the sulfonyl group at the 4-position.

    Amination: The sulfonylated pyrazole is then treated with an amine to form the sulfonylamino group.

    Introduction of the Propanoic Acid Moiety: Finally, the propanoic acid group is introduced through a reaction with a suitable precursor, such as a halogenated propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonylamino group.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonylamino group.

Scientific Research Applications

2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpyrazol-4-yl)sulfonylamino]propanoic acid
  • 2-[(1-Propylpyrazol-4-yl)sulfonylamino]propanoic acid
  • 2-[(1-Butylpyrazol-4-yl)sulfonylamino]propanoic acid

Uniqueness

2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid is unique due to the presence of the ethyl group at the 1-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-3-11-5-7(4-9-11)16(14,15)10-6(2)8(12)13/h4-6,10H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHPINOXLQTBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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